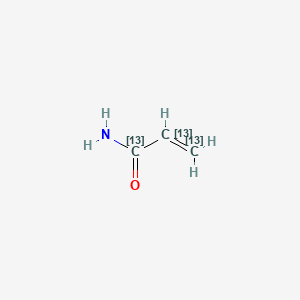

Acrylamide-13C3

Descripción general

Descripción

Acrylamide-13C3 is an isotopic analogue of acrylamide . It is used to identify the formation of acrylamide in various foodstuffs and serves as an internal standard for the quantitative analysis of acrylamide in food samples using single-stage LC/MS .

Molecular Structure Analysis

This compound has a molecular weight of 74.06 . Its linear formula is H213C=13CH13CONH2 . .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products . The stability of acrylamide at 190 °C has been evaluated by pyrolysis of 13C3-labeled acrylamide in a glucose/asparagine model reaction .Physical and Chemical Properties Analysis

This compound has a boiling point of 125 °C/25 mmHg (lit.) and a melting point of 82-86 °C (lit.) . It is suitable for protein expression techniques .Aplicaciones Científicas De Investigación

Metabolism and Toxicity Assessment : Acrylamide-13C3 has been used in research to understand the metabolism and formation of hemoglobin adducts in humans and rodents. For example, a study by Fennell et al. (2005) investigated the metabolism of acrylamide in humans following oral and dermal administration, using this compound. They found that humans metabolize acrylamide via glycidamide to a lesser extent than rodents, and dermal uptake was significantly lower than oral uptake (Fennell et al., 2005).

Exposure and Risk Assessment : Another study by Sumner et al. (2003) compared the metabolism of acrylamide administered through different routes in rats and mice, using isotopes including 13C3. This research contributes to understanding the internal dose of acrylamide following different types of exposure, important for risk assessment (Sumner et al., 2003).

Analytical Chemistry Applications : In the field of analytical chemistry, 13C3-labeled acrylamide has been employed as an internal standard in studies, such as the determination of acrylamide in Chinese foods by Cheng et al. (2020). They used 13C3-labeled acrylamide to quantify acrylamide levels in food, highlighting its role in ensuring accuracy in analytical methods (Cheng et al., 2020).

Understanding Acrylamide Formation and Distribution : Research by Friedman (2003) delved into the chemistry, biochemistry, and safety of acrylamide, discussing its formation in foods and its role in human health. Studies like this are crucial for developing strategies to minimize exposure to acrylamide (Friedman, 2003).

Environmental and Health Impact Studies : this compound is also used in studies exploring the environmental and health impacts of acrylamide exposure. For example, research on the fate of acrylamide during coffee roasting and in vitro digestion assessed with carbon 14- and carbon 13-labeled materials by Badoud et al. (2020) contributes to understanding how acrylamide behaves in food processing and consumption contexts (Badoud et al., 2020).

Mecanismo De Acción

Target of Action

Acrylamide-13C3 primarily targets the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycin, GSH), a biological nucleophile . GSH is a crucial antioxidant in cells that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Mode of Action

The carbonyl moiety of this compound acts as the Michael acceptor, and GSH acts as the Michael donor . This interaction results in the formation of a stable thioether . The vinyl group of this compound is electron deficient and can be easily attacked by nucleophiles .

Biochemical Pathways

This compound affects multiple functions in cells. It has been shown to cause mitochondrial dysfunction by downregulating ATPase, mitochondrial complex I-III, succinate dehydrogenase activities, and glycolytic mechanisms, thereby leading to energy depletion .

Pharmacokinetics

Upon oral administration, this compound is metabolized in humans, forming various metabolites. Approximately 86% of the urinary metabolites are derived from GSH conjugation and excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide . Glycidamide, glyceramide, and low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine were also detected in urine . Dermal administration resulted in lower levels of hemoglobin adducts, and dermal uptake was approximately 6.6% of that observed with oral uptake .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It is known to cause neurotoxicity, genotoxicity, carcinogenicity, reproductive toxicity, hepatotoxicity, and immunotoxicity . It is also known to cause DNA adduct-targeted mutagenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound is linked to the Maillard reaction, which can be manipulated to reduce its formation . Additionally, processing conditions such as time and temperature of the heating process, and including certain preheating treatments such as soaking and blanching, can further reduce its formation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1,2,3-13C3)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745677 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-26-2 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

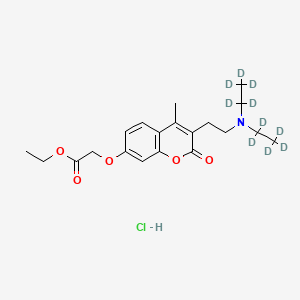

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What are the advantages of using isotopic dilution with Acrylamide-13C3 for acrylamide quantification?

A2: Isotopic dilution, using labeled internal standards like this compound, offers several advantages in analytical chemistry, particularly for acrylamide quantification in complex matrices like food []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-AZABICYCLO[3.2.0]HEPTA-3,6-DIENE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B589894.png)

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)